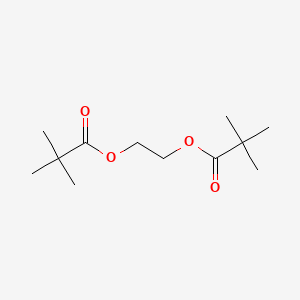
Ethylene dipivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is widely used in the production of fragrances and flavors due to its fruity odor. This ester compound is formed by the reaction of ethylene glycol with pivalic acid . Known for its high stability and low volatility, ethylene dipivalate is suitable for various applications, including perfumes, soaps, cosmetics, and food flavoring .
準備方法
Synthetic Routes and Reaction Conditions: Ethylene dipivalate is synthesized through the esterification of ethylene glycol with pivalic acid. The reaction typically involves the use of acid catalysts and is carried out under controlled temperature conditions to ensure high yield and purity . The general reaction can be represented as: [ \text{C}_2\text{H}_4(\text{OH})_2 + 2\text{C}5\text{H}9\text{COOH} \rightarrow \text{C}{12}\text{H}{22}\text{O}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a batch or continuous reactor, with the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction . The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions: Ethylene dipivalate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides can be used for acyl substitution reactions.
Major Products:
Oxidation: Pivalic acid and ethylene glycol.
Reduction: Ethylene glycol and pivalic alcohol.
Substitution: Various esters depending on the substituent introduced.
科学的研究の応用
Ethylene dipivalate has diverse applications in scientific research:
作用機序
The mechanism by which ethylene dipivalate exerts its effects is primarily through its ester functional group. The ester group can undergo hydrolysis to release ethylene glycol and pivalic acid, which can then participate in various biochemical pathways . The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and subsequent metabolic processes .
類似化合物との比較
- Ethylene glycol diacetate
- Ethylene glycol dibutyrate
- Ethylene glycol diethyl ether
Comparison: Ethylene dipivalate is unique due to its high stability and low volatility compared to other similar esters . This makes it particularly suitable for applications requiring long-lasting effects, such as in fragrances and flavors . Additionally, its low toxicity and compatibility with various substrates further distinguish it from other esters .
特性
CAS番号 |
20267-20-3 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
2-(2,2-dimethylpropanoyloxy)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)9(13)15-7-8-16-10(14)12(4,5)6/h7-8H2,1-6H3 |
InChIキー |
CECHHHFZXNTPMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
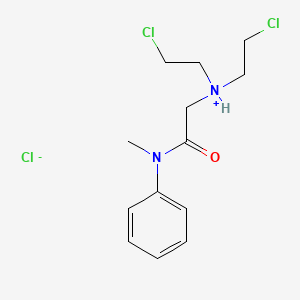
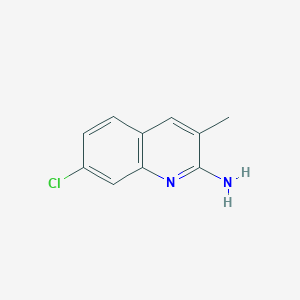
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
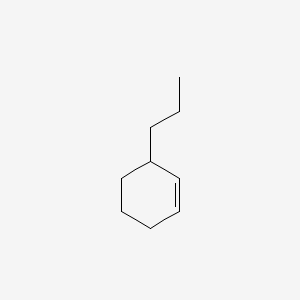
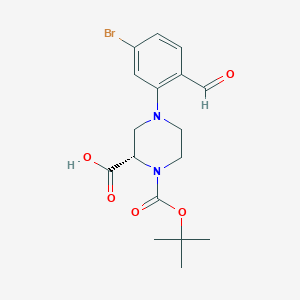
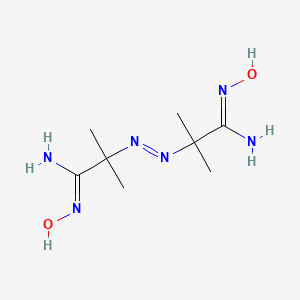

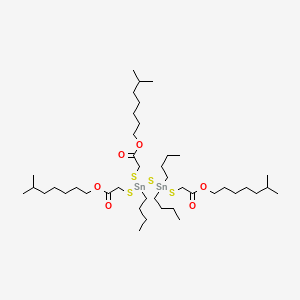
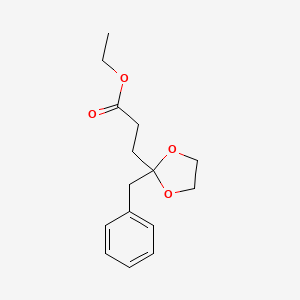
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)

